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molecular formula C9H16O B8529006 2-Cyclohexyl-2-propen-1-ol

2-Cyclohexyl-2-propen-1-ol

Cat. No. B8529006
M. Wt: 140.22 g/mol
InChI Key: NIPDNHBQVFQMJA-UHFFFAOYSA-N
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Patent
US05258400

Procedure details

To a stirred solution of methyl 2-cyclohexyl-2-propenoate (2.0 g., 11.0 mmol) in 200 mi ethyl ether at -60° under argon was added diisobutylaluminum hydride (22 ml 1M solution in toluene). The solution was stirred for 0.5 hour, quenched with 3 ml isopropanol and warmed to room temperature. To this solution was added 25 ml water, and a white suspension formed. The mixture was filtered through celite, and the ether layer was washed twice with water, once with sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to give a yellow liquid. This material was purified by flash chromatography (20% ethyl acetate/hexane) to give the alcohol as a clear liquid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7](=[CH2:12])[C:8](OC)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].C([Al+]CC(C)C)C(C)C>C(OCC)C>[CH:1]1([C:7](=[CH2:12])[CH2:8][OH:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCCCC1)C(C(=O)OC)=C
Name
Quantity
22 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 3 ml isopropanol
ADDITION
Type
ADDITION
Details
To this solution was added 25 ml water
CUSTOM
Type
CUSTOM
Details
a white suspension formed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the ether layer was washed twice with water, once with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow liquid
CUSTOM
Type
CUSTOM
Details
This material was purified by flash chromatography (20% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(CCCCC1)C(CO)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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